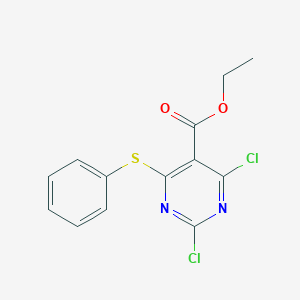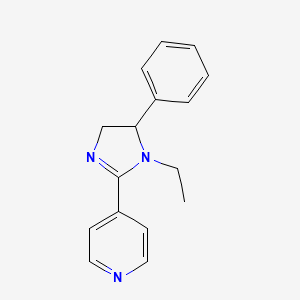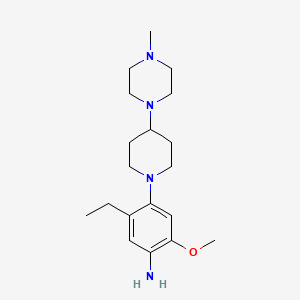
(E)-2-(2-(Benzyloxy)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-(Benzyloxy)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a vinyl group substituted with a benzyloxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Benzyloxy)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the vinylboronate ester, which is then reacted with a benzyloxy group.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Palladium or other transition metal catalysts may be used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(2-(Benzyloxy)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde, while reduction may produce the corresponding alkane.
Applications De Recherche Scientifique
(E)-2-(2-(Benzyloxy)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which (E)-2-(2-(Benzyloxy)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The vinyl group can participate in conjugation reactions, while the benzyloxy moiety can enhance the compound’s binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(2-(Methoxy)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a benzyloxy group.
(E)-2-(2-(Phenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a benzyloxy group.
Uniqueness
(E)-2-(2-(Benzyloxy)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the benzyloxy group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where the benzyloxy moiety provides an advantage.
Propriétés
Formule moléculaire |
C15H21BO3 |
|---|---|
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(E)-2-phenylmethoxyethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)10-11-17-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3/b11-10+ |
Clé InChI |
RMGVTNWEWJMAGB-ZHACJKMWSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/OCC2=CC=CC=C2 |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)




![2-{[(2-Aminoethyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15219049.png)


![(4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15219063.png)
![(2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B15219074.png)
![tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15219078.png)
